Isobutyltrichlorosilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

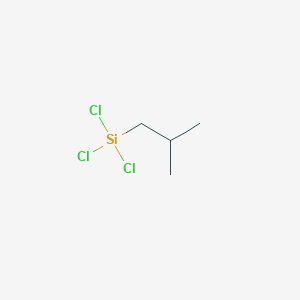

Structure

3D Structure

Properties

IUPAC Name |

trichloro(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl3Si/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXOGFTVYQSOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066329 | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18169-57-8 | |

| Record name | Trichloro(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18169-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018169578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichloro(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyltrichlorosilane (C₄H₉Cl₃Si) is a versatile organosilane compound that plays a critical role in a multitude of chemical syntheses and material science applications. Its unique molecular structure, featuring a bulky isobutyl group and three reactive chloro substituents, dictates its distinct chemical behavior. This guide provides a comprehensive exploration of the chemical properties and reactivity of this compound, offering insights into its handling, reaction mechanisms, and practical applications. With a focus on scientific integrity and field-proven knowledge, this document is intended to be an essential resource for researchers, scientists, and professionals in drug development and other advanced scientific fields.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid with a pungent odor.[1] It is highly sensitive to moisture and reacts readily with water and other protic solvents.[2] Proper handling in a dry, inert atmosphere is crucial to prevent unintended reactions and ensure safety.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₃Si | [3] |

| Molecular Weight | 191.56 g/mol | [3] |

| CAS Number | 18169-57-8 | [3] |

| Boiling Point | 140 °C (lit.) | [2] |

| Density | 1.15 g/mL at 25 °C (lit.) | [2] |

| Flash Point | 37 °C | [2] |

| Refractive Index | n20/D 1.435 (lit.) | [2] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. The following data provides a summary of its key spectral features.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Provides information on the proton environment in the isobutyl group. |

| ¹³C NMR | Characterizes the carbon skeleton of the isobutyl group. |

| Mass Spectrometry (MS) | Shows the molecular ion peak and characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Reveals vibrational frequencies of Si-Cl and C-H bonds. |

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the electrophilic nature of the silicon atom and the lability of the silicon-chlorine bonds. This section delves into the primary reaction pathways of this versatile reagent.

Hydrolysis and Condensation: The Gateway to Siloxanes

The most prominent reaction of this compound is its hydrolysis, which proceeds rapidly in the presence of water to form isobutylsilanetriol and hydrochloric acid. This reaction is the foundational step in the synthesis of isobutyl-functionalized silicones and siloxane resins. The isobutylsilanetriol intermediate is highly unstable and readily undergoes self-condensation to form polysiloxanes.

The overall reaction can be summarized as:

C₄H₉SiCl₃ + 3H₂O → C₄H₉Si(OH)₃ + 3HCl

The subsequent condensation proceeds as follows:

n C₄H₉Si(OH)₃ → (C₄H₉SiO₁.₅)n + 1.5n H₂O

The structure of the resulting polysiloxane can be controlled by carefully managing the reaction conditions, such as the water concentration, pH, and the presence of catalysts.[4] This allows for the synthesis of a wide range of materials, from linear oils to highly cross-linked resins and well-defined cage structures like polyhedral oligomeric silsesquioxanes (POSS).

Caption: Stepwise substitution in Grignard reactions.

Experimental Protocols: A Practical Guide

The following protocols are provided as a guide for common reactions involving this compound. It is imperative that all manipulations are carried out in a well-ventilated fume hood, under a dry, inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.

Protocol for Controlled Hydrolysis to Isobutyl-T₈-POSS

This protocol outlines the synthesis of octaisobutyl-T₈-polyhedral oligomeric silsesquioxane (POSS), a well-defined, cage-like molecule with significant potential in materials science.

Materials:

-

This compound

-

Methanol

-

Toluene

-

Water

-

Hydrochloric acid (concentrated)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of this compound in toluene.

-

In the dropping funnel, prepare a mixture of methanol and water.

-

Cool the flask containing the this compound solution to 0 °C in an ice bath.

-

Slowly add the methanol/water mixture to the stirred solution of this compound over a period of several hours. The slow addition is crucial to control the exotherm and prevent the formation of undesirable linear polymers.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (typically 24-48 hours).

-

Add a catalytic amount of concentrated hydrochloric acid to promote the cage-forming condensation.

-

Continue stirring at room temperature for several days, monitoring the reaction progress by techniques such as ²⁹Si NMR until the desired T₈-POSS is the major product.

-

Work-up the reaction by washing the organic layer with water to remove any remaining acid and unreacted starting materials.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/methanol).

Protocol for Surface Modification of Silica Gel

This protocol describes the functionalization of a silica surface with isobutyl groups, rendering it hydrophobic.

Materials:

-

Silica gel (pre-dried at 150 °C for 4 hours)

-

This compound

-

Anhydrous toluene

-

Anhydrous triethylamine

Procedure:

-

In a round-bottom flask, suspend the pre-dried silica gel in anhydrous toluene under an inert atmosphere.

-

To this suspension, add anhydrous triethylamine, which will act as an HCl scavenger.

-

Slowly add this compound to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours to ensure complete surface coverage.

-

Allow the mixture to cool to room temperature.

-

Isolate the modified silica gel by filtration.

-

Wash the filtered solid sequentially with toluene, methanol, and then diethyl ether to remove any unreacted silane and byproducts.

-

Dry the functionalized silica gel under vacuum at an elevated temperature (e.g., 80 °C) to remove any residual solvent.

Protocol for Grignard Reaction with Phenylmagnesium Bromide

This protocol details the synthesis of isobutyldiphenylchlorosilane.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromobenzene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy. Gentle warming may be necessary. .

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with this compound:

-

Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.

-

In a separate dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.

-

Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C. The stoichiometry should be carefully controlled to favor the formation of the desired product (in this case, two equivalents of the Grignard reagent per equivalent of this compound).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

-

Safety and Handling

This compound is a flammable and corrosive material that reacts violently with water. [1][5]It is imperative to handle this chemical with extreme caution in a well-ventilated fume hood, away from ignition sources. [5]Personal protective equipment, including chemical splash goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. [1][5]In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. [6]For spills, use a non-combustible absorbent material and dispose of it as hazardous waste. Never use water to clean up a spill. [5]

Applications

The unique reactivity of this compound makes it a valuable precursor in several applications:

-

Surface Modification: It is used to render surfaces such as glass, silica, and other inorganic materials hydrophobic. [7]This is particularly useful in the preparation of specialty coatings, water-repellent treatments, and in chromatography.

-

Silicone Polymers: As a trifunctional monomer, it is a key building block for the synthesis of isobutyl-substituted silicone resins and elastomers with tailored properties.

-

Coupling Agent: It can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices in composite materials. [7]* Precursor to Advanced Materials: It serves as a starting material for the synthesis of advanced materials such as polyhedral oligomeric silsesquioxanes (POSS), which have applications in nanotechnology and advanced composites.

Conclusion

This compound is a highly reactive and versatile organosilane that offers a broad range of synthetic possibilities. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. This guide has provided a detailed overview of these aspects, with the aim of empowering scientists and researchers to harness the full potential of this valuable chemical intermediate.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 18169-57-8). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Silane, trichloro(2-methylpropyl)-. Retrieved from [Link]

-

Hemlock Semiconductor. (2020). Fact Sheet: “Chlorosilanes”. Retrieved from [Link]

-

Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. [PDF] Synthesis of a Polyhedral Oligomeric Silsesquioxane (POSS) containing Phenyl and DOPO (7Ph-T7-DOPO) and its thermal stability | Semantic Scholar [semanticscholar.org]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Recent Development in the Synthesis of Polyhedral Oligomeric Silsesquioxane [gfztb.com]

Isobutyltrichlorosilane CAS number 18169-57-8

An In-Depth Technical Guide to Isobutyltrichlorosilane (CAS 18169-57-8)

Executive Summary

This compound (IBTCS), registered under CAS number 18169-57-8, is a versatile organochlorosilane compound characterized by a silicon atom bonded to an isobutyl group and three chlorine atoms.[1] This structure imparts a dual reactivity, making it a critical reagent and intermediate in materials science and organic synthesis.[2][3] As a member of the organochlorosilane family, its chemistry is dominated by the high reactivity of the silicon-chlorine bonds, which are highly susceptible to nucleophilic attack, most notably by water.[2][4] This reactivity is harnessed in its primary applications as a surface modifying agent and a coupling agent, where it forms robust siloxane bonds with inorganic substrates to create hydrophobic, durable surfaces.[3][5] It also serves as a precursor in the synthesis of more complex silicone resins and other silane derivatives.[3] However, its high reactivity, particularly its violent reaction with water to produce corrosive hydrogen chloride gas, necessitates stringent safety and handling protocols.[2][6] This guide provides a comprehensive technical overview for researchers and professionals, detailing its physicochemical properties, synthesis, reaction mechanisms, applications, and essential safety procedures.

Physicochemical and Spectroscopic Properties

The utility of this compound is directly linked to its distinct physical and chemical characteristics. It is a flammable, corrosive, clear to straw-colored liquid with a pungent odor.[2][4] Its properties are summarized below.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 18169-57-8 | [7][8] |

| Molecular Formula | C₄H₉Cl₃Si | [2][3] |

| Molecular Weight | 191.56 g/mol | [2][3] |

| IUPAC Name | trichloro(2-methylpropyl)silane | [1][7] |

| Synonyms | Trichloroisobutylsilane, i-Butyltrichlorosilane | [1][8][9] |

| Appearance | Clear, straw-colored liquid | [2][8] |

| Density | 1.15 - 1.165 g/cm³ at 25°C | [3][8] |

| Boiling Point | ~140 °C at 760 mmHg | [7][8] |

| Melting Point | < -60°C | [7] |

| Flash Point | 37 - 42.6 °C | [7][8] |

| Vapor Pressure | 1100 Pa (8.25 mmHg) at 20°C | [6][7] |

| Refractive Index | n20/D 1.435 | [6][10] |

Spectroscopic Data Profile

Spectroscopic analysis is essential for confirming the identity and purity of IBTCS. The expected spectral features are derived from its isobutyl structure.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the isobutyl group: a doublet for the two methyl groups (-(CH₃)₂), a multiplet for the methine proton (-CH-), and a doublet for the methylene protons adjacent to the silicon atom (-CH₂-Si). |

| ¹³C NMR | Three distinct signals for the isobutyl group carbons. |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending. Absence of a broad O-H peak confirms the absence of hydrolysis. The Si-Cl stretches are also present in the low-frequency region. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for the presence of three chlorine atoms. The molecular ion peak would be observed, along with fragmentation patterns corresponding to the loss of chlorine and cleavage of the isobutyl group.[11] |

Note: Spectroscopic data can be found in databases such as NIST and ChemicalBook.[11][12]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the hydrosilylation of isobutylene with trichlorosilane (HSiCl₃). This is an addition reaction catalyzed by platinum-based catalysts, such as chloroplatinic acid.[13] The causality behind this choice is the high efficiency and selectivity of platinum catalysts in promoting the addition of a Si-H bond across a C=C double bond.

Caption: Synthesis of this compound via Platinum-Catalyzed Hydrosilylation.

Conceptual Synthesis Protocol

-

Reactor Setup: A high-pressure reactor is charged with trichlorosilane and the platinum catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

Reactant Introduction: Isobutylene is carefully introduced into the reactor. The reaction is typically exothermic, requiring controlled addition and efficient cooling to maintain the desired temperature.

-

Reaction Conditions: The reaction is carried out under pressure and at a specific temperature to maximize yield and minimize side reactions.

-

Purification: After the reaction is complete, the crude product is purified by fractional distillation to separate the this compound from unreacted starting materials, catalyst residues, and any byproducts.

Chemical Reactivity and Mechanistic Pathways

The authoritative grounding for understanding IBTCS lies in the reactivity of its three Si-Cl bonds. These bonds are highly polarized and readily undergo nucleophilic substitution.

Hydrolysis and Condensation

The most significant reaction of IBTCS is its rapid and violent hydrolysis upon contact with water or atmospheric moisture.[2][6] This process is a cornerstone of its application in surface modification.

Mechanism: The reaction proceeds via a nucleophilic attack by water on the electrophilic silicon atom. Each Si-Cl bond is sequentially replaced by a Si-OH (silanol) bond, liberating three equivalents of hydrogen chloride (HCl) gas.[14][15] The resulting isobutylsilanetriol is unstable and readily undergoes intermolecular condensation, forming stable siloxane (Si-O-Si) cross-linked polymer networks.[14]

Caption: Hydrolysis and Condensation Pathway of this compound.

Alcoholysis

In the absence of water, IBTCS reacts with alcohols (e.g., ethanol) in a similar fashion to produce isobutylalkoxysilanes (e.g., isobutyltriethoxysilane).[4] This reaction, also known as esterification, is fundamental for synthesizing silane coupling agents with different reactivity profiles.[13]

Core Applications and Field-Proven Insights

IBTCS is primarily used where the formation of a stable, hydrophobic interface between organic and inorganic materials is required.[3]

Surface Modification and Coupling Agent

IBTCS is an effective agent for rendering hydrophilic surfaces like glass, silica, and metal oxides hydrophobic.[3]

Causality: The trichlorosilyl group reacts with surface hydroxyl (-OH) groups present on the inorganic substrate. This forms strong, covalent Si-O-Substrate bonds that anchor the molecule to the surface. The outward-facing, non-polar isobutyl groups then form a dense, low-energy "monolayer" that repels water. This dual functionality makes it an excellent coupling agent, improving adhesion between inorganic fillers and organic polymer matrices in composites, adhesives, and coatings.[3][5]

Caption: Experimental Workflow for Creating a Hydrophobic Surface using IBTCS.

Experimental Protocol: Surface Hydrophobization of Glass Slides

This protocol describes a self-validating system where successful modification is easily confirmed by observing the contact angle of a water droplet.

-

Substrate Preparation (Activation):

-

Clean glass slides by sonicating in acetone, followed by isopropanol, for 15 minutes each.

-

Rinse thoroughly with deionized water.

-

Immerse the slides in a piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive).

-

Rinse extensively with deionized water and dry under a stream of nitrogen.

-

-

Silanization Procedure:

-

Prepare a 2% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene or hexane) inside a nitrogen-filled glovebox or under a dry inert atmosphere. The choice of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of IBTCS in the solution.

-

Immerse the cleaned, dry glass slides in the IBTCS solution for 1-2 hours.

-

Remove the slides and rinse with fresh anhydrous solvent to remove any unbound silane.

-

-

Curing and Validation:

-

Cure the coated slides in an oven at 110-120°C for 30-60 minutes. This step promotes the covalent bond formation with the surface and drives the condensation of adjacent silanol groups.

-

After cooling, validate the hydrophobicity by placing a droplet of water on the surface. A high contact angle (>90°) indicates a successful hydrophobic modification.

-

Safety, Handling, and Disposal

The high reactivity of IBTCS mandates strict adherence to safety protocols. Its classification as a flammable and corrosive substance underscores the potential hazards.[2][5]

Hazard Profile

-

Flammability: Flammable liquid and vapor.[2] Vapors can form explosive mixtures with air. Keep away from heat, sparks, and open flames.[2][16]

-

Corrosivity: Causes severe skin burns and serious eye damage.[2][17] Contact with skin or eyes requires immediate and thorough flushing with water, followed by medical attention.[2][17]

-

Reactivity: Reacts violently with water, moisture, alcohols, and strong bases, liberating large amounts of corrosive hydrogen chloride (HCl) gas.[2][4][6] Inhalation of vapors or HCl fumes can cause severe respiratory tract irritation and damage.[4][17]

Personal Protective Equipment (PPE) & Handling

-

Ventilation: Work must be conducted in a well-ventilated chemical fume hood.[2][17]

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[2] Contact lenses should not be worn.[2][17]

-

Hand Protection: Neoprene or nitrile rubber gloves are required.[2]

-

Body Protection: Wear suitable protective clothing. An emergency eyewash station and safety shower must be immediately accessible.[2][17]

-

Handling: Handle under an inert, dry atmosphere (e.g., nitrogen or argon).[4][16] All containers and transfer equipment must be properly grounded to prevent static discharge.[2][4] Use only non-sparking tools.[2]

Storage and Disposal

-

Storage: Store in tightly sealed containers in a cool, dry, well-ventilated, and flammable-liquids-approved area.[2][4] Protect from moisture.[4]

-

Spill Management: In case of a spill, eliminate all ignition sources.[17] Absorb the spill with a dry, inert material such as clay or vermiculite. Do NOT use water.[4][17]

-

Disposal: Unused material should be disposed of as hazardous waste. A recommended method is controlled hydrolysis: slowly add the material to a large volume of water in a fume hood, followed by neutralization of the resulting hydrochloric acid with a suitable base.[17]

Conclusion

This compound is a potent chemical intermediate whose value is intrinsically tied to the controlled reactivity of its silicon-chlorine bonds. While its utility in creating robust, hydrophobic surfaces and as a building block for silicone polymers is well-established, its hazardous nature demands a high level of expertise and procedural discipline from the user. A thorough understanding of its reaction mechanisms, particularly its hydrolysis pathway, is not only key to its successful application but is also the foundation of its safe handling and management.

References

-

Gelest, Inc. (2015). This compound Safety Data Sheet. [Link]

-

Gelest, Inc. (n.d.). This compound Product Page. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 18169-57-8). Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). Silane, trichloro(2-methylpropyl)-. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

- Google Patents. (2011). CN102219802A - Method for preparing novel isobutyl triethoxy silane.

-

National Institute of Standards and Technology. (n.d.). This compound - Mass Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). trichloroisobutylsilane. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H9Cl3Si). Retrieved from [Link]

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Walas, S., et al. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.

- Google Patents. (1986). US4609751A - Method of hydrolyzing chlorosilanes.

-

PubChem, National Center for Biotechnology Information. (n.d.). Isobutyltrimethoxysilane. Retrieved from [Link]

- Bako, I., et al. (2009). Theoretical study of the hydrolysis of chlorosilane.

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

- Belyakova, L., et al. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane.... Molecules, 26(14), 4339.

- Google Patents. (2010). US20100178230A1 - Apparatus And Method For Manufacturing Trichlorosilane....

Sources

- 1. Silane, trichloro(2-methylpropyl)- | C4H9Cl3Si | CID 87489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gelest.com [gelest.com]

- 3. This compound [myskinrecipes.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. This compound | 18169-57-8 | TCI AMERICA [tcichemicals.com]

- 6. chembk.com [chembk.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound (CAS 18169-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. chembk.com [chembk.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound(18169-57-8) 1H NMR spectrum [chemicalbook.com]

- 13. CN102219802A - Method for preparing novel isobutyl triethoxy silane - Google Patents [patents.google.com]

- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. gelest.com [gelest.com]

Introduction: The Role of Isobutyltrichlorosilane in Advanced Chemistry

An In-Depth Technical Guide to the Synthesis and Purification of Isobutyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

This compound (i-BuSiCl₃) is an organochlorosilane compound characterized by an isobutyl group bonded to a silicon atom, which in turn is bonded to three chlorine atoms.[1][2] With the molecular formula C₄H₉Cl₃Si and a molecular weight of 191.55 g/mol , this clear, colorless liquid is a versatile chemical intermediate.[2][3][4][5] Its significance in advanced materials and pharmaceutical development stems from its trifunctional nature. The three chlorine atoms are highly reactive, particularly towards nucleophiles like water, alcohols, and amines, leading to the formation of stable siloxane bonds (Si-O-Si) or other derivatives.[1][6]

In drug discovery and development, silicon-containing compounds are increasingly explored to modify the physicochemical properties of parent carbon-based molecules.[7] This "silicon switch" strategy can enhance parameters such as lipophilicity, metabolic stability, and binding affinity.[7] this compound serves as a fundamental building block for introducing the isobutylsilyl moiety into more complex molecules, acting as a coupling agent or a precursor for creating tailored silane derivatives.[3][] Its ability to form hydrophobic and durable surface modifications also makes it valuable in the preparation of specialized labware, chromatography supports, and drug delivery systems like mesoporous silica nanoparticles.[3][9]

This guide provides a comprehensive overview of the principal synthesis routes and rigorous purification protocols for this compound, grounded in established chemical principles and safety practices.

| Property | Value | Source |

| CAS Number | 18169-57-8 | [2][3][5] |

| IUPAC Name | trichloro(2-methylpropyl)silane | [2][5] |

| Synonyms | Trichloroisobutylsilane, i-Butyltrichlorosilane | [1][2][10] |

| Molecular Formula | C₄H₉Cl₃Si | [1][3][4] |

| Molecular Weight | 191.55 g/mol | [2][3] |

| Appearance | Clear, colorless liquid | [11][12] |

| Boiling Point | ~140.9 °C at 760 mmHg | [3][5] |

| Density | ~1.165 g/cm³ | [3] |

| Flash Point | 42.6 °C | [5] |

Part 1: Synthesis Methodologies

The industrial and laboratory-scale synthesis of this compound is primarily achieved through the hydrosilylation of isobutylene. This method offers high atom economy and selectivity. An alternative, though less common for this specific silane, is the direct synthesis method.

Hydrosilylation of Isobutylene with Trichlorosilane

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene.[13] This reaction is the most prevalent method for producing this compound.[6]

Reaction Mechanism: The process involves the reaction of trichlorosilane (HSiCl₃) with isobutylene (2-methylpropene) in the presence of a noble metal catalyst, typically a platinum complex like Speier's or Karstedt's catalyst.[13][14] The reaction proceeds via an oxidative addition/reductive elimination cycle at the metal center, leading to the formation of the desired product. The addition is generally anti-Markovnikov, with the silicon atom attaching to the less substituted carbon of the double bond.

Causality of Experimental Choices:

-

Catalyst: Platinum-based catalysts are highly efficient for hydrosilylation, enabling the reaction to proceed at moderate temperatures with high selectivity.[15][13] The catalyst concentration is kept low (ppm level) to minimize cost and potential contamination of the final product.

-

Temperature and Pressure: The reaction is exothermic.[16] Maintaining a controlled temperature (typically 60-120°C) is crucial to prevent side reactions, such as alkene isomerization or oligomerization, and to ensure catalyst stability. The reaction is often run under pressure to maintain the volatile isobutylene in the liquid phase, thereby increasing its concentration and enhancing the reaction rate.

-

Stoichiometry: A slight excess of the alkene is sometimes used to ensure complete conversion of the more valuable trichlorosilane. However, precise stoichiometric control is necessary to minimize unreacted starting materials in the crude product.

Caption: Hydrosilylation pathway for this compound synthesis.

Experimental Protocol: Laboratory-Scale Hydrosilylation

-

Reactor Setup: A pressure-rated glass reactor or a stainless-steel autoclave is equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves. The entire system must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen) to eliminate moisture, which would consume the trichlorosilane.[17]

-

Charging Reactants: The reactor is charged with trichlorosilane and the platinum catalyst (e.g., a solution of chloroplatinic acid in isopropanol).

-

Introducing Isobutylene: The reactor is sealed and cooled (e.g., in a dry ice/acetone bath). A pre-determined mass of liquefied isobutylene is then transferred into the reactor.

-

Reaction Execution: The reactor is allowed to warm to room temperature and then gently heated to the target reaction temperature (e.g., 80°C). The reaction is monitored via pressure and temperature readings. A drop in pressure indicates the consumption of isobutylene.

-

Reaction Quench & Work-up: Once the reaction is complete (indicated by stabilized pressure), the reactor is cooled to room temperature. Any excess isobutylene is carefully vented. The resulting crude liquid product is transferred to a dry storage flask under an inert atmosphere for subsequent purification.

Part 2: Purification

The crude product from the synthesis reaction contains the desired this compound along with unreacted starting materials, catalyst residues, and potentially high-boiling point side products. The primary and most effective method for purifying organochlorosilanes is fractional distillation.[18][19]

Purification by Fractional Distillation

Fractional distillation separates liquid components based on differences in their boiling points.[18][20][21] For mixtures where boiling points differ by less than 25-70 °C, a fractionating column is inserted between the distillation flask and the condenser to improve separation efficiency.[18][19]

Principle of Separation: The fractionating column is packed with materials like glass beads or rings, or has indentations (a Vigreux column), which provide a large surface area.[19] This surface allows for repeated cycles of vaporization and condensation, each of which enriches the vapor in the more volatile component (the one with the lower boiling point).[19][22] Each such cycle is equivalent to a simple distillation, and the separating power of a column is described by its number of "theoretical plates".[19][22]

| Compound | Boiling Point (°C) | Role |

| Isobutylene | -6.9 | Unreacted starting material (highly volatile) |

| Trichlorosilane (HSiCl₃) | 31.8 | Unreacted starting material |

| Tetrachlorosilane (SiCl₄) | 57.6 | Common impurity in TCS |

| This compound | 140.9 | Desired Product |

| High-boiling oligomers | >150 | Side-reaction products |

Causality of Protocol Choices:

-

Inert Atmosphere: The entire distillation must be conducted under a dry, inert atmosphere to prevent hydrolysis of the chlorosilanes, which produces corrosive HCl gas and solid siloxanes that can clog the apparatus.[1][17]

-

Fractionating Column: The significant difference in boiling points between the starting materials and the product allows for efficient separation. A Vigreux column of appropriate length is typically sufficient for laboratory scale.

-

Temperature Monitoring: The thermometer bulb must be placed correctly—just below the side arm leading to the condenser—to accurately measure the temperature of the vapor that is about to be condensed, ensuring that fractions are collected within the correct boiling range.[19][21]

Caption: Workflow for the fractional distillation of this compound.

Experimental Protocol: Fractional Distillation

-

Apparatus Assembly: Assemble a fractional distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

System Preparation: Charge the distillation flask with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full. Flush the entire system with dry nitrogen or argon.

-

Distillation: Begin heating the flask gently using a heating mantle.

-

Collecting Fractions:

-

Fore-run: Collect the initial, low-boiling fraction, which will primarily consist of unreacted trichlorosilane and other volatile impurities. The vapor temperature will be well below the boiling point of the product.

-

Product Fraction: As the temperature rises and stabilizes at the boiling point of this compound (~141°C), change the receiving flask to collect the pure product.[3]

-

Final Fraction: When the temperature begins to rise again or the distillation rate drops significantly, stop the distillation. The material remaining in the flask is the high-boiling residue.

-

-

Storage: Transfer the collected pure fraction to a dry, airtight container under an inert atmosphere.

Part 3: Analytical Characterization and Quality Control

Confirming the purity of the final product is a critical step. A multi-technique approach is recommended for comprehensive quality control.[23]

-

Gas Chromatography (GC): This is the primary method for quantifying volatile organic impurities.[23][] A non-polar capillary column is typically used with a Flame Ionization Detector (FID) or a Thermal Conductivity Detector (TCD). The resulting chromatogram should show a single major peak corresponding to this compound, with the area percentage indicating its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation. The spectrum of pure this compound will show characteristic signals for the isobutyl group's protons with specific chemical shifts and splitting patterns.

-

²⁹Si NMR: Confirms the silicon environment.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of Si-Cl bonds and C-H bonds and the absence of O-H bands (which would indicate hydrolysis).

The purity of intermediates is paramount in drug development, as even trace impurities can lead to side reactions or introduce toxicity.[]

Part 4: Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is classified as flammable, corrosive, and dangerously reactive with water.[1][2][11]

-

Hazards:

-

Flammability: Flammable liquid and vapor.[1][25] Keep away from heat, sparks, and open flames.[1][17]

-

Corrosivity: Causes severe skin burns and eye damage.[1][18][25]

-

Reactivity: Reacts violently with water, moisture, alcohols, and strong bases, liberating toxic and corrosive hydrogen chloride (HCl) gas.[6][11][17]

-

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[1]

-

Work under a dry, inert atmosphere (e.g., nitrogen or argon).[11][17]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a lab coat or chemical-resistant apron.[1][11]

-

Use explosion-proof equipment and non-sparking tools.[1][17] Ensure all equipment is properly grounded to prevent static discharge.[1]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][11]

-

The material is moisture-sensitive and should be stored under an inert gas.[11][17]

-

Store away from incompatible materials such as water, alcohols, acids, and oxidizing agents.[1][6]

-

May corrode metallic surfaces; store in the original container or a suitably resistant one.[11][25]

-

-

Emergency Procedures:

-

Spills: Absorb spills with a dry, inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[1]

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish. DO NOT USE WATER. [1][17]

-

Exposure: In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move to fresh air and seek medical attention.[1]

-

References

-

Gelest, Inc. (2015, November 11). This compound - Safety Data Sheet. Retrieved from [Link]

-

PubChem. Silane, trichloro(2-methylpropyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. Fractional distillation. Retrieved from [Link]

- Google Patents. (2013). CN103483370B - A kind of preparation method of isobutyl triethoxy silane.

- Google Patents. (2011). CN102219802A - Method for preparing novel isobutyl triethoxy silane.

-

MySkinRecipes. This compound. Retrieved from [Link]

-

FINETECH INDUSTRY LIMITED. This compound | CAS: 18169-57-8. Retrieved from [Link]

-

Agilent. Trace Elemental Analysis of Trichlorosilane by Agilent ICP-MS. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Retrieved from [Link]

-

National Institute for Environmental Studies, Japan. III Analytical Methods. Retrieved from [Link]

- Kritskaya, T. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1. Russian Microelectronics, 50(1), 1-15.

-

Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]

- Marcinowski, M., et al. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution.

-

Kritskaya, T. V., et al. (2021). Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1: Direct synthesis. ResearchGate. Retrieved from [Link]

-

Cheméo. Chemical Properties of this compound (CAS 18169-57-8). Retrieved from [Link]

- Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery: a review. Drug discovery today, 8(12), 551-556.

- Google Patents. (2004). US20040220420A1 - Hydrosilylation process.

- Google Patents. (2012). KR20120106290A - Method for purification of trichlorosilane.

-

European Patent Office. (1984). EP 0107784 B1 - Purification of chlorosilanes. Retrieved from [Link]

- Sahoo, S. K., et al. (2021). Stimuli-Responsive Silica Silanol Conjugates: Strategic Nanoarchitectonics in Targeted Drug Delivery. Open Research Newcastle.

-

FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2020). US20200231755A1 - Method for hydrosilylation....

- Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane.

-

freeCodeCamp.org. (2023, October 15). GCSE Chemistry Revision "Fractional Distillation" [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Retrieved from [Link]

-

Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. PubMed Central. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. Silane, trichloro(2-methylpropyl)- | C4H9Cl3Si | CID 87489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound | CAS: 18169-57-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. CN102219802A - Method for preparing novel isobutyl triethoxy silane - Google Patents [patents.google.com]

- 7. The role of silicon in drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 10. This compound (CAS 18169-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. This compound CAS#: 18169-57-8 [m.chemicalbook.com]

- 13. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN103483370B - A kind of preparation method of isobutyl triethoxy silane - Google Patents [patents.google.com]

- 15. Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. Fractional distillation - Wikipedia [en.wikipedia.org]

- 19. Purification [chem.rochester.edu]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 25. This compound | 18169-57-8 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide on the Hydrolysis Mechanism and Kinetics of Isobutyltrichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyltrichlorosilane ((CH₃)₂CHCH₂SiCl₃) is a reactive organosilane compound pivotal in surface modification, synthesis of silicones, and as a coupling agent. Its utility is fundamentally dictated by the hydrolysis of its trichlorosilyl group, a process that initiates the formation of silanols and subsequent condensation into polysiloxane networks. This guide provides a comprehensive examination of the core hydrolysis mechanism of this compound, delving into the reaction kinetics, the influential role of the isobutyl substituent, and the subsequent condensation pathways. While specific kinetic data for this compound is not extensively documented, this paper synthesizes information from analogous alkyltrichlorosilanes to provide a robust theoretical and practical framework. Detailed experimental protocols for monitoring and quantifying the hydrolysis reaction are also presented to empower researchers in their application and study of this versatile compound.

Introduction: The Central Role of this compound Hydrolysis

Organotrichlorosilanes are a class of organosilicon compounds characterized by a silicon atom bonded to an organic group and three chlorine atoms. The silicon-chlorine bond is highly polarized and susceptible to nucleophilic attack, making these compounds exceptionally reactive towards water. This reactivity is the cornerstone of their application in forming robust, cross-linked siloxane coatings and materials.

This compound, with its branched alkyl group, presents a unique combination of reactivity and steric influence. The hydrolysis of this compound is the primary step in its utilization, leading to the formation of reactive silanol intermediates (Si-OH). These silanols are transient species that readily undergo condensation to form stable siloxane (Si-O-Si) bonds, the backbone of silicone polymers and surface coatings. A thorough understanding of the hydrolysis mechanism and its kinetics is paramount for controlling reaction rates, predicting product formation, and optimizing the performance of this compound in various applications, from creating hydrophobic surfaces to acting as a precursor for bespoke silsesquioxane resins.

The Core Hydrolysis Mechanism: A Stepwise Nucleophilic Substitution

The hydrolysis of this compound is a rapid, multi-step nucleophilic substitution reaction where water molecules act as the nucleophiles, attacking the electrophilic silicon atom. The overall reaction can be summarized as:

(CH₃)₂CHCH₂SiCl₃ + 3H₂O → (CH₃)₂CHCH₂Si(OH)₃ + 3HCl

This process, however, does not occur in a single concerted step but through a series of sequential and often competing reactions. A key feature of chlorosilane hydrolysis is its auto-catalytic nature; the hydrogen chloride (HCl) produced in each step significantly lowers the pH of the reaction medium, thereby accelerating subsequent hydrolysis steps.

The primary stages of the mechanism are:

-

Initial Hydrolysis: The first hydrolysis step involves the reaction of one molecule of water with this compound to form isobutyl(dichloro)silanol and HCl. This is typically the rate-determining step, influenced by the steric hindrance of the isobutyl group.

-

Second Hydrolysis: The resulting isobutyl(dichloro)silanol is more reactive than the starting material and quickly reacts with a second water molecule to yield isobutyl(chloro)silanediol and another molecule of HCl.

-

Final Hydrolysis: The final chlorine atom is rapidly substituted by a hydroxyl group, leading to the formation of isobutylsilanetriol.

These silanol species are highly unstable and prone to self-condensation.

Subsequent Condensation: Formation of Siloxane Networks

The isobutylsilanetriol formed during hydrolysis is a key intermediate that readily undergoes intermolecular condensation to form siloxane bridges. This process involves the elimination of a water molecule between two silanol groups and is also influenced by the acidic conditions generated during hydrolysis.

Condensation can proceed through several pathways, leading to a variety of structures:

-

Dimerization: Two molecules of isobutylsilanetriol can condense to form a linear or cyclic dimer.

-

Oligomerization: Further condensation of dimers and monomers leads to the formation of linear or branched oligomers.

-

Cyclization: Intramolecular condensation can lead to the formation of cyclic siloxanes.

-

Network Formation: Extensive condensation results in a highly cross-linked polysiloxane network, often referred to as a silsesquioxane resin, with the general formula (RSiO₁.₅)ₙ.

The structure of the final polysiloxane is highly dependent on reaction conditions such as the concentration of reactants, temperature, and the presence of any co-solvents.

Below is a diagram illustrating the stepwise hydrolysis and subsequent condensation of this compound.

Caption: Stepwise hydrolysis and condensation of this compound.

Reaction Kinetics: Factors Influencing the Rate of Hydrolysis

The kinetics of this compound hydrolysis are complex and influenced by several factors. While specific rate constants and activation energies for this compound are not widely available in the public domain, the behavior can be inferred from studies of analogous alkyltrichlorosilanes. The reaction is generally very fast due to the high reactivity of the Si-Cl bond.

Key Kinetic Parameters

The hydrolysis of alkyltrichlorosilanes is influenced by:

-

pH: The reaction is auto-catalyzed by the generated HCl, leading to a rapid increase in the reaction rate as hydrolysis proceeds. The rate of hydrolysis of organosilanes is generally U-shaped with respect to pH, with a minimum around neutrality.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Water Concentration: The concentration of water plays a crucial role. While water is a reactant, an excess of water can lead to phase separation due to the low solubility of this compound, which can complicate the kinetics.

-

Solvent: The choice of solvent can significantly impact the reaction rate by affecting the solubility of the reactants and the stability of the transition states. Polar aprotic solvents are often used to homogenize the reaction mixture.

-

Steric and Inductive Effects of the Isobutyl Group: The isobutyl group influences the reactivity of the silicon center in two ways:

-

Inductive Effect: As an alkyl group, the isobutyl group is electron-donating, which slightly destabilizes the positively charged transition state in acid-catalyzed hydrolysis, potentially slowing the reaction compared to less electron-donating groups.

-

Steric Hindrance: The branched nature of the isobutyl group provides more steric bulk around the silicon atom compared to linear alkyl chains like propyl or ethyl. This steric hindrance can impede the approach of the nucleophilic water molecule, leading to a slower hydrolysis rate for the initial Si-Cl bond compared to less sterically hindered alkyltrichlorosilanes.

-

Quantitative Data Summary

The following table summarizes typical ranges for kinetic parameters of shorter-chain alkyltrichlorosilanes. It is anticipated that the rates for this compound would be at the lower end of these ranges due to the steric hindrance of the isobutyl group.[1]

| Parameter | Typical Value Range (for shorter-chain alkyltrichlorosilanes) | Factors Influencing the Value |

| Hydrolysis Rate Constant (k) | 10⁻³ to 10⁻¹ s⁻¹ | pH, temperature, water concentration, solvent polarity, steric hindrance of the alkyl group. |

| Activation Energy (Ea) | 30 - 70 kJ/mol | Specific reaction conditions (e.g., catalyzed vs. uncatalyzed), solvent system. |

Experimental Protocols for Studying Hydrolysis

The rapid and exothermic nature of this compound hydrolysis necessitates the use of in-situ analytical techniques to monitor the reaction in real-time.

In-Situ ATR-FTIR Monitoring of Hydrolysis

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring the disappearance of reactants and the appearance of products in real-time.

Methodology:

-

Experimental Setup:

-

The reaction is carried out in a jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and an inlet for inert gas (e.g., nitrogen or argon).

-

An ATR-FTIR probe is inserted into the reactor through a sealed port, ensuring the crystal is fully submerged in the reaction medium.

-

-

Procedure:

-

The reactor is charged with a suitable solvent (e.g., anhydrous acetonitrile or tetrahydrofuran).

-

A background spectrum of the solvent is collected.

-

A known amount of water is added to the solvent.

-

This compound is injected into the reactor, and data collection is initiated immediately.

-

Spectra are collected at regular intervals (e.g., every 10-30 seconds).

-

-

Data Analysis:

-

The disappearance of the Si-Cl stretching band (typically around 600-500 cm⁻¹) is monitored.

-

The appearance of the Si-OH stretching band (broad, around 3700-3200 cm⁻¹) and Si-O-Si stretching band (around 1100-1000 cm⁻¹) is tracked.

-

The concentration of this compound over time can be determined by integrating the area of the Si-Cl peak, allowing for the calculation of the hydrolysis rate constant.

-

¹H and ²⁹Si NMR Spectroscopy for Mechanistic and Kinetic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to quantify the different species present in the reaction mixture.

Methodology:

-

Sample Preparation:

-

The reaction is performed in an NMR tube using a deuterated solvent (e.g., acetonitrile-d₃ or THF-d₈) that is rigorously dried.

-

A known concentration of this compound is dissolved in the deuterated solvent.

-

A precise amount of D₂O is added to the NMR tube to initiate the hydrolysis.

-

-

Data Acquisition:

-

¹H and ²⁹Si NMR spectra are acquired at regular time intervals.

-

¹H NMR can be used to monitor the disappearance of the starting material's signals and the appearance of signals from the silanol and siloxane products.

-

²⁹Si NMR is particularly powerful for identifying the various silicon species (e.g., RSiCl₃, RSiCl₂(OH), RSiCl(OH)₂, RSi(OH)₃, and various condensed species), as each has a distinct chemical shift.

-

-

Data Analysis:

-

The relative integrals of the peaks corresponding to different species are used to determine their concentrations over time.

-

This data can be used to build a detailed kinetic model of the stepwise hydrolysis and condensation reactions.

-

The following diagram outlines a general workflow for studying this compound hydrolysis.

Caption: General workflow for studying this compound hydrolysis.

Conclusion and Future Perspectives

The hydrolysis of this compound is a rapid and complex process that is fundamental to its wide range of applications. The reaction proceeds via a stepwise nucleophilic substitution, yielding reactive silanol intermediates that subsequently condense to form polysiloxane networks. The kinetics of this process are governed by a multitude of factors, with the steric hindrance of the isobutyl group playing a significant role in moderating the reactivity of the silicon center.

While a detailed kinetic profile for this compound remains to be experimentally determined, the principles outlined in this guide, derived from analogous systems, provide a strong foundation for researchers. The application of in-situ analytical techniques such as ATR-FTIR and NMR spectroscopy is crucial for elucidating the intricate details of the hydrolysis and condensation pathways. Future research focused on quantifying the rate constants and activation energies for each step of the hydrolysis of this compound will be invaluable for the precise control and optimization of processes that rely on this important organosilane.

References

Sources

A Comprehensive Spectroscopic Analysis of Isobutyltrichlorosilane (CAS 18169-57-8)

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

Isobutyltrichlorosilane (CAS RN: 18169-57-8), also known as trichloro(2-methylpropyl)silane, is an organochlorosilane compound with the molecular formula C₄H₉Cl₃Si.[1][2][3] It serves as a valuable chemical intermediate in the synthesis of various silicon-containing compounds.[1][4] Given its reactivity, particularly its sensitivity to moisture and its flammable nature, precise characterization is paramount for safe handling, quality control, and successful application in research and industrial settings.[1][5]

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles, offering researchers and drug development professionals a definitive reference for structural verification and purity assessment.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of an isobutyl group bonded to a silicon atom, which is in turn bonded to three chlorine atoms. This substitution pattern gives rise to a unique spectroscopic fingerprint.

| Property | Value | Reference |

| CAS Number | 18169-57-8 | [4][6] |

| Molecular Formula | C₄H₉Cl₃Si | [1][3] |

| Molecular Weight | 191.55 g/mol | [4] |

| Appearance | Colorless clear liquid | [5] |

| Boiling Point | ~140 °C | [3] |

| Flash Point | ~37-42.6 °C | [3] |

| Density | ~1.16 g/mL | [7] |

Diagram of Molecular Structure with NMR Assignments

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of the isobutyl structure.

Experimental Protocol: NMR

-

Sample Preparation: A sample of ~5-10 mg of this compound is carefully dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Due to the moisture sensitivity of chlorosilanes, this should be performed in a dry NMR tube, preferably under an inert atmosphere (e.g., nitrogen or argon).

-

Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Acquisition: Standard parameters for both ¹H and ¹³C acquisitions are used. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by three distinct signals, consistent with the three unique proton environments in the isobutyl group.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Hγ, Hγ' (-CH(CH ₃)₂) | ~1.0 | Doublet | 6H | ~6.8 | The six protons of the two equivalent methyl groups are split by the single Hβ proton. |

| Hβ (-CH (CH₃)₂) | ~2.1 | Multiplet (Nonet) | 1H | ~6.8 | The methine proton is split by the six Hγ protons and the two Hα protons. |

| Hα (-CH ₂SiCl₃) | ~1.9 | Doublet | 2H | ~6.8 | The two methylene protons are split by the single Hβ proton. Their downfield shift is due to the electron-withdrawing -SiCl₃ group. |

Note: Specific chemical shift and coupling constant values are typical and may vary slightly based on solvent and instrument.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three distinct carbon environments.

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| Cγ, Cγ' (-CH(C H₃)₂) | ~24 | Typical chemical shift for terminal methyl carbons in an isobutyl group. |

| Cβ (-C H(CH₃)₂) | ~26 | Methine carbon, slightly deshielded compared to the methyl carbons. |

| Cα (-C H₂SiCl₃) | ~40 | This carbon is directly attached to the silicon and is the most deshielded (downfield) due to the strong inductive effect of the three chlorine atoms. |

Note: Chemical shifts are referenced to CDCl₃ at δ 77.16 ppm and can vary slightly.[8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a valuable fingerprint and confirming the presence of specific functional groups.

Experimental Protocol: IR

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Acquisition: The spectrum is recorded using a standard FT-IR spectrometer.

IR Spectral Interpretation

The IR spectrum is dominated by absorptions corresponding to C-H and Si-Cl bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2960 - 2875 | Strong | C-H stretching (asymmetric and symmetric) from methyl and methylene groups. |

| 1470 - 1460 | Medium | C-H bending (scissoring) of the CH₂ group. |

| 1385 - 1365 | Medium | C-H bending (umbrella mode) characteristic of the gem-dimethyl groups of the isobutyl moiety. |

| ~800 | Strong | C-Si stretching. |

| 650 - 450 | Very Strong | Si-Cl stretching. This is a highly characteristic and intense absorption region for chlorosilanes. |

The presence of strong absorptions in the alkane C-H stretch region and the low-wavenumber region for Si-Cl bonds are definitive identifiers for this compound.[9][10]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is typically used.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z).

Fragmentation Analysis

The mass spectrum of this compound is complex due to the isotopic distribution of both silicon and, more significantly, chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The molecular ion peak [C₄H₉Cl₃Si]⁺• is expected around m/z 190 (for the all ³⁵Cl isotopologue) but is often weak or absent. The fragmentation pattern is highly informative.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 175 | [M - CH₃]⁺ | [C₃H₆Cl₃Si]⁺ | Loss of a methyl radical. |

| 133 | [SiCl₃]⁺ | [Cl₃Si]⁺ | Cleavage of the C-Si bond, a very stable and often observed fragment for trichlorosilanes. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Loss of the SiCl₃ radical to form the stable isobutyl cation. Often a prominent peak. |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation, resulting from rearrangement and fragmentation of the isobutyl group. This is often the base peak.[11] |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, from further fragmentation.[11] |

Diagram of Major Fragmentation Pathways

Caption: Proposed major EI-MS fragmentation pathways for this compound.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a unique and definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the isobutyl carbon-hydrogen framework and its connectivity to the silicon atom. IR spectroscopy validates the presence of alkane C-H bonds and the characteristic, strong Si-Cl absorptions. Finally, mass spectrometry corroborates the molecular mass and reveals a predictable fragmentation pattern dominated by the loss of the isobutyl group or the trichlorosilyl moiety. These datasets, when used in conjunction, offer a robust methodology for the unambiguous identification and quality assessment of this compound for any research or industrial application.

References

-

Gelest, Inc. (2015, November 11). Safety Data Sheet: this compound. Retrieved from [Link]

-

Wiley-VCH. Supporting Information. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. Silane, trichloro(2-methylpropyl)-. Retrieved from [Link]

-

SpectraBase. Trichloro(isobutyl)silane. Retrieved from [Link]

-

Supporting Information. Angewandte Chemie International Edition. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). This compound - IR Spectrum. Retrieved from [Link]

-

PubChem, National Center for Biotechnology Information. Butyltrichlorosilane. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook: this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Silane, trichloro(3-chloro-2-methylpropyl)-. Retrieved from [Link]

-

Cheméo. Chemical Properties of this compound (CAS 18169-57-8). Retrieved from [Link]

-

CAS Common Chemistry. Trichloro(2,4,4-trimethylpentyl)silane. Retrieved from [Link]

-

University of Wisconsin, ACS Division of Organic Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Matrix Fine Chemicals. TRICHLORO(2-METHYLPROPYL)SILANE | CAS 18169-57-8. Retrieved from [Link]

-

University of California, Los Angeles. ¹H NMR: Novice Level, Spectrum 9. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Silane, trichloro(2,4,4-trimethylpentyl)-. Retrieved from [Link]

-

ResearchGate. ¹³C NMR spectra (δ С, ppm) of compounds I-III, solvent СDCl₃. Retrieved from [Link]

-

ResearchGate. ¹³C CP/MAS NMR spectra of isobutane-1-¹³C (a–f) and isobutane-2-¹³C. Retrieved from [Link]

Sources

- 1. gelest.com [gelest.com]

- 2. This compound(18169-57-8) 1H NMR spectrum [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Silane, trichloro(2-methylpropyl)- | C4H9Cl3Si | CID 87489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. TRICHLORO(2-METHYLPROPYL)SILANE | CAS 18169-57-8 [matrix-fine-chemicals.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound(18169-57-8) MS [m.chemicalbook.com]

Safety precautions for handling Isobutyltrichlorosilane in the lab

An In-Depth Technical Guide to the Safe Handling of Isobutyltrichlorosilane in the Laboratory

Authored by a Senior Application Scientist

Foreword: this compound (C₄H₉Cl₃Si) is a versatile organosilicon compound utilized as a surface treatment and coupling agent in the manufacturing of adhesives, sealants, and coatings to improve water repellency and durability.[1] Its utility, however, is matched by its significant hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring a self-validating system of safety within the laboratory environment. The protocols and principles detailed herein are grounded in established safety science to protect personnel, assets, and the integrity of research.

Core Hazard Profile of this compound

Understanding the intrinsic properties of this compound is the foundation of its safe handling. It is a flammable, corrosive, and dangerously water-reactive liquid.[2][3] The primary danger stems from its violent exothermic reaction with water, including atmospheric moisture, which liberates corrosive and toxic hydrogen chloride (HCl) gas.[4][5] This reaction can generate sufficient heat to ignite the flammable material or associated vapors.[6]

A secondary, but equally critical, hazard is its flammability. With a flash point of 37°C (98.6°F), it can form explosive vapor-air mixtures at or near ambient laboratory temperatures.[7][8] Vapors are heavier than air and can travel to a distant ignition source.[9] Direct contact causes severe skin burns and serious eye damage.[4][8] Inhalation of vapors or the resultant HCl mist can cause severe irritation and damage to the respiratory tract.[2][10]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉Cl₃Si | [7] |

| Molecular Weight | 191.56 g/mol | |

| Appearance | Colorless to straw-colored clear liquid | [8] |

| Boiling Point | 140°C (284°F) | [7] |

| Flash Point | 37°C (98.6°F) | [7] |

| Density | 1.15 g/mL at 25°C | [7] |

| Vapor Pressure | 7.5 mmHg at 25°C | [7] |

| Reactivity | Reacts violently with water, moisture, alcohols, acids, and oxidizing agents.[2] | [2] |

| Primary Hazard | Flammable, Corrosive, Water-Reactive | [2][3] |

The Hierarchy of Controls: A Systematic Approach to Safety

A robust safety protocol is not merely a list of rules but a systematic application of controls. The hierarchy of controls prioritizes the most effective measures to mitigate risk.

Caption: Hierarchy of safety controls for this compound.

Engineering Controls: Designing Safety In

Engineering controls are the first line of physical defense.

-

Ventilation: All manipulations of this compound must be performed within a properly functioning chemical fume hood or a glove box to control flammable and corrosive vapors.[6][11]

-

Inert Atmosphere: Due to its extreme sensitivity to moisture, handling should occur under a dry, inert atmosphere (e.g., nitrogen or argon), especially for transfers and reactions.[2][12] A glove box or Schlenk line techniques are required.

-

Static Electricity Control: All containers and transfer equipment must be grounded and bonded to prevent static discharge, which can serve as an ignition source.[2][4] Use only explosion-proof electrical equipment.[13]

-

Emergency Equipment: Emergency eyewash fountains and safety showers must be readily accessible and tested regularly.[4][14]

Administrative Controls: Codifying Safe Practices

These controls are work practices and procedures that reduce risk.

-

Designated Areas: Establish a designated area within the lab specifically for work with water-reactive chemicals.[11] This area should be free of ignition sources, flammable materials, and water sources.[11][15]

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for handling this compound is mandatory. All personnel must be trained on this SOP before commencing work.

-

Restricted Access & "Buddy System": Never work with this chemical alone.[12] Ensure another trained individual is aware of the work being performed and is present in the laboratory.[12]

-